Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC17825971
Molecular Formula: C10H15N3O2S
Molecular Weight: 241.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N3O2S |
|---|---|
| Molecular Weight | 241.31 g/mol |
| IUPAC Name | methyl 4-methyl-2-piperazin-1-yl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C10H15N3O2S/c1-7-8(9(14)15-2)16-10(12-7)13-5-3-11-4-6-13/h11H,3-6H2,1-2H3 |
| Standard InChI Key | OUESYYCMAIRBNS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)N2CCNCC2)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate, delineates its core components:
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A thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3).
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A methyl group at position 4 of the thiazole.
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A piperazine substituent (a six-membered diamine ring) at position 2.
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A methyl ester (-COOCH₃) at position 5.
The molecular formula is , with a molecular weight of 280.33 g/mol. The piperazine group introduces basicity and water solubility, while the thiazole and ester groups contribute to lipophilicity, creating a balanced pharmacokinetic profile .
Synthetic Pathways
Thiazole Ring Formation
The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-halo ketones with thioamides. For example, ethyl 4-bromo-3-oxopentanoate reacts with thiourea derivatives to form 4-methylthiazole-5-carboxylate intermediates . Modifications include:
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Reduction steps: NaBH₄/AlCl₃ systems reduce ester groups to hydroxymethyl intermediates, as seen in the preparation of 4-methyl-5-hydroxymethyl-thiazole .
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Oxidation: TEMPO-mediated oxidation or PCC (pyridinium chlorochromate) converts hydroxymethyl groups to formyl derivatives, critical for introducing reactive sites .
Piperazine Integration
The piperazine moiety is introduced via nucleophilic substitution or coupling reactions. In one approach, 2-chloro-4-methylthiazole-5-carboxylate reacts with piperazine under basic conditions. Alternatively, EDCl/HOBt-mediated coupling links thiazole-5-carboxylic acids to N-substituted piperazines, as demonstrated in the synthesis of analogous (2-substituted-4-methylthiazol-5-yl)(piperazin-1-yl)methanones .
Example Synthesis
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Step 1: Ethyl 4-methylthiazole-5-carboxylate is hydrolyzed to the carboxylic acid using NaOH.
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Step 2: The acid is activated with EDCl/HOBt and coupled to piperazine in DMF.
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Step 3: Methyl esterification is achieved via methanol/H₂SO₄ .
Physicochemical Properties
While experimental data for the compound is sparse, analogs provide reliable estimates:
Biological Activity
Thiazole-piperazine hybrids exhibit broad bioactivity:
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Antimicrobial Activity: Analogs with 4-chlorobenzyl piperazine show MIC values of 8–32 µg/mL against S. aureus and E. coli .
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Antioxidant Potential: Thiazole derivatives scavenge free radicals via sulfur and nitrogen heteroatoms.
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CNS Modulation: Piperazine’s affinity for neurotransmitter receptors (e.g., 5-HT, dopamine) suggests neuroactive potential.
Applications in Drug Development
The compound’s dual pharmacophoric groups make it a candidate for:
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Antibacterial Agents: Targeting bacterial enoyl-ACP reductase .
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Antipsychotics: Piperazine’s role in dopamine D₂ receptor antagonism.
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Prodrug Design: Ester groups enable hydrolytic activation in vivo.
Recent Advances and Future Directions
Recent patents highlight improved synthetic yields (e.g., >99% purity via PCC oxidation) , while structure-activity relationship (SAR) studies emphasize the impact of substituents on piperazine and thiazole rings . Future research should prioritize:
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In vivo pharmacokinetic studies.
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Target identification using computational docking.
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Derivatization to enhance solubility (e.g., replacing methyl ester with carboxylate).
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